(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)methanol

Oxadiazole Regioisomer Structure-Activity Relationship

Replacing labile esters or amides in lead compounds often unpredictably alters lipophilicity, metabolic stability, and hERG inhibition-undermining reproducibility. This 1,2,4-oxadiazole building block solves that. - **Scaffold-validated:** Core used in M1 partial agonists (reduced cardiovascular side effects) and FABP4 inhibitors (PDB 7G1J). - **Reactivity:** Primary alcohol enables late-stage diversification; cyclopropyl enhances metabolic stability and limits conformation. - **Supply:** Rigorously controlled purity. Available for immediate R&D shipment.

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
CAS No. 1123169-46-9
Cat. No. B1517439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)methanol
CAS1123169-46-9
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESC1CC1C2=NOC(=N2)CO
InChIInChI=1S/C6H8N2O2/c9-3-5-7-6(8-10-5)4-1-2-4/h4,9H,1-3H2
InChIKeyPGFKSKNXDXPOPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanol – R&D Procurement


(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanol (CAS 1123169-46-9) is a small-molecule heterocyclic building block with the molecular formula C6H8N2O2 and a molecular weight of 140.14 g/mol [1]. It features a 1,2,4-oxadiazole core with a cyclopropyl substituent at the 3-position and a methanol group at the 5-position [1]. This specific substitution pattern confers distinct physicochemical properties and reactivity that differentiate it from other 1,2,4-oxadiazole regioisomers and alternative building blocks.

(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanol Substitution Risks


The 1,2,4-oxadiazole class exhibits significant regioisomeric and substituent-dependent variations in key drug discovery parameters. A systematic comparison of matched pairs in the AstraZeneca compound collection revealed that 1,2,4-oxadiazoles and 1,3,4-oxadiazoles differ by an order of magnitude in lipophilicity (log D), and show significant differences in metabolic stability and hERG inhibition [1]. Furthermore, the cyclopropyl group enhances metabolic stability, limits peptide conformation, and reduces plasma clearance compared to other alkyl substituents [2]. The methanol handle at the 5-position enables efficient conjugation while maintaining the favorable properties of the oxadiazole core. Therefore, substituting (3-cyclopropyl-1,2,4-oxadiazol-5-yl)methanol with a different regioisomer or alternative substituent can lead to unpredictable changes in potency, selectivity, and ADME properties, undermining the reproducibility of research results.

(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanol Selection Evidence


Regioisomeric Preference in Patents

In a patent dispute, it was explicitly stated that the 3-cyclopropyl-1,2,4-oxadiazol-5-yl analogue is significantly superior to the corresponding 5-cyclopropyl-1,2,4-oxadiazol-3-yl compound [1]. The 5-cyclopropyl-1,2,4-oxadiazol-3-yl regioisomer was described as a 'highly inferior embodiment' when directly compared to its 3-cyclopropyl-1,2,4-oxadiazol-5-yl counterpart [1]. This highlights a strong regioisomeric preference for the 5-yl attachment in bioactive molecules.

Oxadiazole Regioisomer Structure-Activity Relationship

Functional M1 Receptor Selectivity

The cyclopropyloxadiazole derivative L-687,306, which contains the target scaffold, exhibits a unique functional selectivity profile. It acts as a partial agonist at M1 muscarinic receptors while functioning as a competitive antagonist at M2 and M3 receptors [1][2]. This profile is distinct from more efficacious agonists like L-670,548 and L-680,648, which lack this functional selectivity and are associated with more cardiovascular side effects in vivo [3].

Muscarinic Receptor Functional Selectivity Partial Agonist

FABP4 Inhibition with Crystal Structure

A derivative containing the 3-cyclopropyl-1,2,4-oxadiazol-5-yl core demonstrates potent inhibition of human Fatty Acid Binding Protein 4 (FABP4) with an IC50 of 0.0236791 µM [1]. The high-resolution (1.11 Å) crystal structure confirms the binding mode and provides a detailed map of key interactions for rational drug design [1].

FABP4 Metabolic Disease Crystal Structure

Applications of (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanol


Muscarinic Receptor Modulator Development

The cyclopropyloxadiazole scaffold is a proven foundation for developing functionally selective M1 muscarinic receptor partial agonists with antagonist activity at M2 and M3 receptors [1][2]. Researchers can utilize (3-cyclopropyl-1,2,4-oxadiazol-5-yl)methanol as a key building block to construct novel analogs of L-687,306, aiming to achieve the same desirable profile of reduced cardiovascular side effects while maintaining cognitive benefits [3]. The primary alcohol handle allows for late-stage diversification to explore additional chemical space.

FABP4 Inhibitor Optimization

The potent FABP4 inhibition observed for a compound containing the 3-cyclopropyl-1,2,4-oxadiazol-5-yl core validates this scaffold for metabolic disease research [1]. Scientists can incorporate (3-cyclopropyl-1,2,4-oxadiazol-5-yl)methanol into new FABP4 inhibitor series. The high-resolution co-crystal structure (PDB 7G1J) provides a blueprint for structure-based design, enabling the rational optimization of potency and selectivity [1].

Bioisosteric Replacement for Esters & Amides

The 1,2,4-oxadiazole ring is a well-established bioisostere for ester and amide groups, offering enhanced resistance to hydrolysis and improved metabolic stability [1]. (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanol can be directly employed to replace labile ester or amide linkages in existing lead compounds, potentially improving their pharmacokinetic profile while maintaining or enhancing target affinity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Cyclopropyl-1,2,4-oxadiazol-5-YL)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.